3-(3,5-Dichlorophenyl)-2-methyl-1-propene
Overview
Description
3-(3,5-Dichlorophenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Treatment of Chlorophenols
Chlorophenols in Waste Incineration :Chlorophenols (CPs) have been extensively studied due to their role as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between CP and dioxin concentrations in MSWI and their Air Pollution Control Devices (APCDs), emphasizing the need for efficient capture and treatment methods to minimize environmental release and impact (Peng et al., 2016).
Degradation by Zero Valent Iron :The degradation of CPs using zero valent iron (ZVI) and iron-based bimetallic systems is a promising approach for treating contaminated water. These methods show potential for efficiently dechlorinating CPs, highlighting the importance of the iron oxides formed on the ZVI surface in facilitating the removal processes (Gunawardana et al., 2011).
Health Effects of Chlorinated Solvents
Occupational Exposure to Chlorinated Solvents :The adverse health effects of occupational exposure to chlorinated aliphatic solvents, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, are well-documented. Despite the known risks, many of these solvents remain in large-volume use, underscoring the need for ongoing research and stricter exposure limits to protect worker health (Ruder, 2006).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide :The versatility of benzene-1,3,5-tricarboxamide (BTA) compounds in supramolecular chemistry is highlighted by their application in nanotechnology, polymer processing, and biomedical fields. BTAs self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the potential of structurally similar compounds for advanced material applications (Cantekin et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as 3,5-dichlorophenylboronic acid are used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the suzuki–miyaura coupling process, the reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling process, which uses similar compounds, is a key biochemical pathway in the synthesis of various organic compounds .
Pharmacokinetics
A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds have been synthesized and evaluated for their anticancer activity against different cancer strains .
Action Environment
It’s worth noting that pesticides such as iprodione, which can metabolize to 3,5-dichloroaniline (3,5-dca), a compound structurally similar to 3-(3,5-dichlorophenyl)-2-methyl-1-propene, are influenced by environmental factors .
Properties
IUPAC Name |
1,3-dichloro-5-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANJXFKTRGBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641229 | |
Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-44-0 | |
Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.